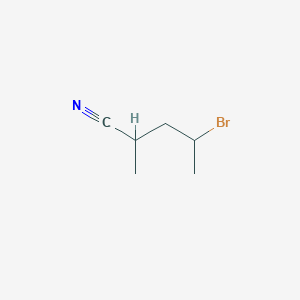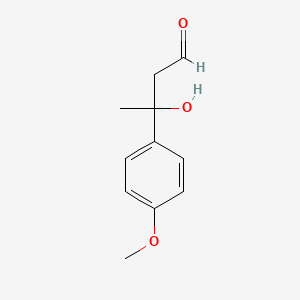
3-Hydroxy-3-(4-methoxyphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H14O3. It is a hydroxy aldehyde, specifically an aldol, which is a product of the aldol reaction. This compound is characterized by the presence of a hydroxy group (-OH) and a methoxyphenyl group (-OCH3) attached to a butanal backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-(4-methoxyphenyl)butanal can be synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-hydroxybutanal. The subsequent reaction with 4-methoxybenzaldehyde under similar conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Hydroxy-3-(4-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-3-(4-methoxyphenyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)butanal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanal: A simpler aldol with similar reactivity but lacking the methoxyphenyl group.
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde structure.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)butanal is unique due to the presence of both a hydroxy group and a methoxyphenyl group on the butanal backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3 |
Clé InChI |
UPXOXSXEHFFIHY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)(C1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


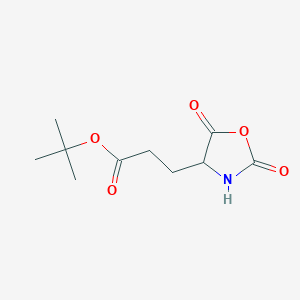
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
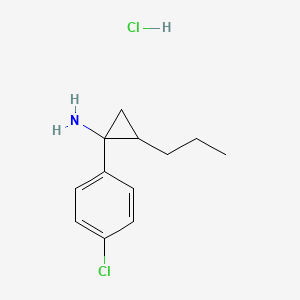
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
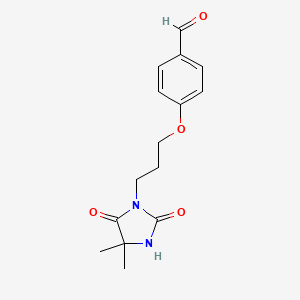
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
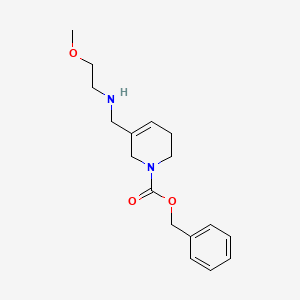


amine](/img/structure/B12314497.png)
